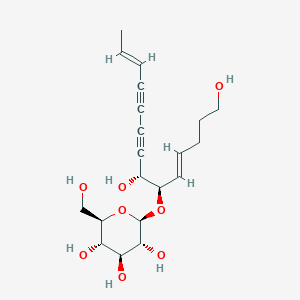

Lobetyolin

Description

See also: Codonopsis pilosula root (part of).

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-MXFZCOKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-38-9 | |

| Record name | Lobetyolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOBETYOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Plant Origins of Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lobetyolin, a bioactive polyacetylene glycoside. It details its primary plant origins, quantitative distribution, established experimental protocols for its extraction and analysis, and its known biological pathways. This document is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and the development of novel therapeutics.

Introduction to this compound

This compound is a naturally occurring polyacetylene glycoside recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Structurally, it is a derivative of lobetyol, substituted with a glucopyranose moiety.[2][3] Its therapeutic potential, particularly in oncology, is linked to its ability to induce apoptosis by inhibiting glutamine metabolism.[1][3][4] Given its promise as a lead compound, a thorough understanding of its natural sources and extraction methodologies is critical for further research and development.

Natural Sources and Plant Origins of this compound

This compound is predominantly found within the Campanulaceae (bellflower) family, although it has also been identified in the Apiaceae and Asteraceae families.[5][6] The most significant and widely studied source is the genus Codonopsis.[2][3]

The primary plant sources of this compound include:

-

Codonopsis pilosula (Dangshen or Radix Codonopsis): The roots of this plant are the most common and commercially significant source of this compound.[2][3][4] It is a major component in various Traditional Chinese Medicine (TCM) preparations.[2] Interestingly, studies have shown that the aerial parts, such as the leaves, can contain higher concentrations of this compound than the roots, especially when specific cultivation methods like trellis netting are used.[7][8]

-

Other Codonopsis Species: this compound is also present in other species of the genus, including Codonopsis tangshen and Codonopsis lanceolata.[5][8][9]

-

Lobelia Species: Several species within the Lobelia genus are known to produce this compound. These include Lobelia chinensis, Lobelia inflata, and the Ethiopian medicinal plant Lobelia giberroa.[2][8][10][11][12]

-

Platycodon grandiflorum (Balloon Flower): This plant, also a member of the Campanulaceae family, is another documented source of this compound.[2][8][9]

-

Cyclocodon lancifolius: The fruit of this plant has been identified as a particularly rich source of this compound.[5][13]

-

Other Campanulaceae Members: The compound has also been detected in Campanumoea javanica and Pratia nummularia.[5][9]

The table below summarizes the key plant origins of this compound.

| Family | Genus | Species | Common Name(s) | Plant Part(s) |

| Campanulaceae | Codonopsis | pilosula | Dangshen, Radix Codonopsis | Roots, Stems, Leaves, Flowers |

| tangshen | Roots | |||

| lanceolata | Roots | |||

| Lobelia | chinensis | Chinese Lobelia | Whole Plant | |

| inflata | Indian Tobacco | Hairy Roots | ||

| giberroa | Giant Lobelia | Roots | ||

| Platycodon | grandiflorum | Balloon Flower | Roots | |

| Cyclocodon | lancifolius | Fruit | ||

| Campanumoea | javanica | Not Specified | ||

| Pratia | nummularia | Not Specified | ||

| Apiaceae | Not Specified | Not Specified | Not Specified | |

| Asteraceae | Not Specified | Not Specified | Not Specified |

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and cultivation and processing methods.[2][7] Quantitative data is crucial for standardizing extracts and ensuring the quality of raw materials.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Codonopsis pilosula | Root | 0.035 - 1.314 mg/g | [9] |

| Codonopsis tangshen | Root | 0.0403 - 0.9667 mg/g | [14] |

| Cyclocodon lancifolius | Fruit | > 1.0 mg/g (> 0.1% w/w) | [5] |

| Codonopsis pilosula var. | Root | > 1.0 mg/g (> 0.1% w/w) | [5] |

Note: Cultivation methods can significantly impact this compound content. For instance, trellis netting cultivation of C. pilosula resulted in a higher concentration in the aerial parts compared to the roots. Continuous cropping has been shown to decrease this compound content.

Experimental Protocols

This section details established methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Method 1: Bioassay-Guided Solvent Extraction and Fractionation This protocol is commonly used for isolating bioactive compounds from a crude plant extract. It was successfully employed to isolate this compound from the roots of Lobelia giberroa.[10][15]

-

Initial Extraction: The dried and powdered plant material (e.g., roots) is extracted with 80% methanol. This is typically performed using maceration or a Soxhlet apparatus.

-

Solvent Removal: The methanol is removed from the resulting extract using a rotary evaporator to yield a dried crude extract.

-

Solvent-Solvent Fractionation: The crude extract is then successively partitioned with solvents of increasing polarity. A common sequence is:

-

Hexane (to remove nonpolar compounds)

-

Ethyl acetate (to extract compounds of intermediate polarity)

-

Methanol (where this compound is often concentrated)

-

Water (for highly polar compounds)

-

-

Drying: The organic solvent fractions are dried using a rotary evaporator, while the aqueous fraction is typically dried using a lyophilizer (freeze-dryer).

-

Bioassay: Each fraction is tested for the desired biological activity (e.g., antimalarial, anticancer). The most active fraction (in this case, the methanol fraction) is selected for further purification.

Method 2: Supercritical Fluid Extraction (SFE) This method offers a "green" alternative to traditional solvent extraction, using supercritical CO₂ often modified with a co-solvent.[16]

-

Sample Preparation: The plant material (Codonopsis pilosula) is ground to a specific particle size (e.g., 40-60 mesh).

-

SFE Conditions: The sample is subjected to extraction under optimized conditions. An example protocol includes:

-

Pressure: 30 MPa

-

Temperature: 60°C

-

CO₂ Flow Rate: 2 L/min

-

Co-solvent: Ethanol (dynamic, 1 mL/min)

-

Extraction Time: 100 minutes

-

-

Collection: The extracted this compound is collected from the stream after the pressure is reduced. This method was reported to yield a higher concentration (0.0786 mg/g) than traditional methods.[16]

Silica Gel Column Chromatography Following initial fractionation, column chromatography is the standard method for purifying this compound from the most active fraction.[10][15]

-

Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.

-

Sample Loading: The concentrated active fraction (e.g., the methanol fraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The mobile phase is passed through the column, and compounds are separated based on their affinity for the stationary phase.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions containing pure this compound are pooled together.

-

Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][15]

High-Performance Liquid Chromatography (HPLC) HPLC is the most common and reliable method for the quantitative determination of this compound in plant extracts.[9][14]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., MetaChem RP-18, 250 mm × 4.6 mm, 5 µm) is typically used.[9]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 22:78 v/v) is effective.[9] An alternative uses acetonitrile and 0.5% acetic acid in water (20:80 v/v).[14]

-

Detection Wavelength: this compound shows strong UV absorbance at 267 nm or 268 nm .[9][14]

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

For higher sensitivity and specificity, HPLC can be coupled with a triple quadrupole mass spectrometer (HPLC-QQQ-MS) operating in multiple reaction monitoring (MRM) mode.[9]

Biosynthesis and Biological Activity Pathways

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, current research suggests it originates from two primary metabolic pathways: fatty acid metabolism and carbohydrate metabolism.[17][18][19]

-

Fatty Acid Pathway: The C14 polyacetylene backbone of this compound is believed to be derived from oleic acid. Intermediates such as linoleic acid are involved in this transformation.[18][19]

-

Carbohydrate Pathway: The glycosyl (sugar) moiety is synthesized from glucose, likely involving intermediates such as UDP-glucose.[18]

-

Conjugation: The final step involves the enzymatic conjugation of the fatty acid-derived polyacetylene chain (lobetyol) with the glycosyl group to form this compound.

One of the most studied mechanisms of action for this compound is its anticancer effect, which is mediated by the disruption of glutamine metabolism in cancer cells.[2][3][5]

-

Target: this compound targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter responsible for glutamine uptake in many cancer cells.

-

Inhibition: By downregulating both the mRNA and protein expression of ASCT2, this compound effectively blocks the import of glutamine into the cell.[2][3]

-

Metabolic Starvation: Glutamine is a critical nutrient for cancer cell proliferation and survival. Its depletion leads to metabolic stress.

-

Apoptosis Induction: The resulting metabolic starvation triggers the intrinsic apoptotic pathway, leading to programmed cell death and inhibition of tumor growth.[2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - ProQuest [proquest.com]

- 4. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Campanulaceae - Wikipedia [en.wikipedia.org]

- 7. Effects of cultivation methods on this compound content and antioxidant activities of different parts of Codonopsis pilosula|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 8. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]

- 12. Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Lobetyolin in Codonopsis pilosula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylenic glycoside, is one of the principal bioactive constituents of Codonopsis pilosula (Franch.) Nannf., a perennial climbing plant widely used in traditional medicine. This document provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is synthesized for researchers, scientists, and professionals in drug development, presenting a putative pathway, quantitative data on its accumulation, detailed experimental protocols, and visualizations of the biosynthetic and experimental workflows. The biosynthesis of this compound is believed to originate from fatty acid metabolism, involving a series of desaturation, hydroxylation, and glycosylation steps. While the complete pathway has not been fully elucidated in C. pilosula, this guide consolidates the available evidence and proposes a scientifically grounded putative pathway based on analogous pathways in other plant species.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from oleic acid, a common C18 monounsaturated fatty acid. The pathway likely involves a series of enzymatic reactions, including desaturation, acetylenation, hydroxylation, and finally, glycosylation to yield the mature this compound molecule. The proposed pathway is depicted below, followed by a detailed description of each step.

An In-depth Technical Guide on the Physical and Chemical Properties of Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Lobetyolin, a polyacetylene glycoside with significant therapeutic potential. The information is compiled from various scientific sources to support research and development efforts.

Physical and Chemical Properties

This compound is a natural compound predominantly isolated from the roots of plants in the Campanulaceae family, such as Codonopsis pilosula. Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₈[1] |

| Molecular Weight | 396.43 g/mol [1] |

| CAS Number | 136085-37-5 |

| Appearance | Solid, Yellow to Dark Orange |

| Melting Point | >74°C (decomposes) |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water. |

| Stability | Hygroscopic; sensitive to moisture. |

| Storage | Store at -20°C under an inert atmosphere. |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| SMILES | C/C=C/C#CC#C--INVALID-LINK--O[C@H]1--INVALID-LINK--CO)O)O)O">C@HO |

| InChI | InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 |

| InChIKey | MMMUDYVKKPDZHS-MXFZCOKBSA-N |

Spectroscopic Data

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the quantification of this compound. In positive ion electrospray ionization (ESI) mode, the MS/MS transition is monitored at m/z 419.3 [M+Na]⁺ → m/z 203.1[3].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer and neuroprotective effects, through the modulation of specific signaling pathways.

This compound has been shown to induce apoptosis in gastric and colon cancer cells by inhibiting glutamine metabolism. This is achieved through the downregulation of the amino acid transporter ASCT2. The regulation of ASCT2 by this compound is linked to the AKT/GSK3β/c-Myc and p53 signaling pathways[4][5]. This compound treatment leads to the suppression of p-AKT and p-GSK3β, which in turn promotes the phosphorylation of c-Myc, leading to its degradation and subsequent downregulation of ASCT2 expression[4]. Furthermore, this compound may promote the translocation of the tumor suppressor p53 to the nucleus, contributing to its apoptotic effects.

Caption: this compound's Anticancer Signaling Pathway.

In the context of Alzheimer's disease, this compound has demonstrated neuroprotective and geroprotective benefits. It is suggested that these effects are primarily mediated through the reprogramming of glutathione-centered redox metabolism. Specifically, this compound selectively modulates the expression of glutathione-S-transferases (GST) isoforms, leading to a reduction in oxidative stress.

Caption: this compound's Neuroprotective Mechanism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Several methods have been developed for the extraction and purification of this compound.

Method 1: Enzymatic Extraction followed by Solvent Partitioning and Chromatography [6]

-

Enzymolysis: Pulverize the raw Codonopsis pilosula material. Add an equal volume of water and a suitable bio-enzyme (e.g., cellulase). Incubate at an optimal temperature (e.g., 50°C) for 3-5 hours to break down the cell walls.

-

Solvent Extraction: Add a 70-90% alcohol solution (e.g., ethanol), 4-7 times the volume of the mixture, and extract 2-3 times.

-

Concentration and Partitioning: Concentrate the combined extracts to recover the alcohol. Partition the resulting aqueous concentrate with n-butanol.

-

Crude Extract Preparation: Collect the n-butanol phase, recover the solvent, and dry the residue to obtain the crude extract.

-

Purification: Dissolve the crude extract in ethyl acetate and load it onto an alumina column to remove impurities.

-

Crystallization: Concentrate the eluate, add petroleum ether, and induce crystallization by refrigeration. The resulting crystals can be recrystallized from ethyl acetate to yield pure this compound.

Method 2: Supercritical CO₂ Extraction [7]

-

Sample Preparation: Use powdered Codonopsis pilosula (40-60 mesh).

-

Extraction Parameters: Perform the extraction at 30 MPa and 60°C.

-

CO₂ and Cosolvent Flow: Use a CO₂ flow rate of 2 L/min and ethanol as a dynamic cosolvent at a flow rate of 1 mL/min.

-

Extraction Time: Conduct the extraction for 100 minutes.

Method 3: Membrane Filtration [8]

-

Preparation of Extract: Prepare an initial extract of Codonopsis pilosula.

-

Solid-Liquid Separation: Remove solid residues from the extract.

-

Micro-filtration: Pass the extract through a micro-filtration membrane to achieve a turbidity of ≤ 4 NTU and an active ingredient transmittance of ≥ 95%.

-

Ultra-filtration: Further purify the micro-filtrate using an ultra-filtration membrane to a turbidity of ≤ 3 NTU and an active ingredient transmittance of ≥ 95%.

-

Nano-filtration and Drying: Concentrate the active ingredient using nano-filtration and then dry the trapped fluid to obtain this compound with a purity of ≥ 98%.

Caption: Workflow for this compound Extraction.

This protocol is adapted from a validated method for pharmacokinetic studies.

1. Sample Preparation:

-

To 50 µL of plasma sample, add 25 µL of the internal standard (IS) working solution (e.g., syringin).

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Inject the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).

-

Mobile Phase: 0.1% aqueous formic acid-methanol (50:50, v/v).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Elution Mode: Isocratic.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI).

-

MS/MS Transitions:

-

This compound: m/z 419.3 [M+Na]⁺ → m/z 203.1.

-

Internal Standard (Syringin): m/z 394.9 [M+Na]⁺ → m/z 231.9.

-

1. Cell Viability (MTT Assay):

-

Seed cells (e.g., MKN-45 or MKN-28 gastric cancer cells) in 96-well plates.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours)[5].

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability.

2. Apoptosis Assay (Flow Cytometry):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3. Glutamine Uptake Assay:

-

Culture cells in the presence or absence of this compound.

-

Measure the concentration of glutamine in the cell culture medium or cell lysates using a commercially available kit to determine the rate of uptake.

4. Reactive Oxygen Species (ROS) Measurement:

-

Treat cells with this compound.

-

Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA).

-

Measure the fluorescence intensity using flow cytometry or a fluorescence plate reader to quantify intracellular ROS levels.

References

- 1. This compound | C20H28O8 | CID 14655097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. The in vitro/in vivo metabolic pathways analysis of lobetyol, this compound, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104231015A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Method for extracting and separating this compound from radix codonopsis (2012) | Yuejun Yang | 4 Citations [scispace.com]

Lobetyolin's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of interest in oncology research.[1][2] Accumulating evidence indicates that this compound exerts significant anti-tumor effects across various cancer types, including gastric, colon, breast, and hepatocellular carcinoma.[1][3][4][5] Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of metabolic processes essential for cancer cell proliferation. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanism 1: Disruption of Glutamine Metabolism via ASCT2 Downregulation

A primary mechanism of this compound's anti-cancer activity is its ability to disrupt glutamine metabolism, a pathway critical for the rapid proliferation of tumor cells.[6] this compound achieves this by downregulating the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2, also known as SLC1A5), a key transporter responsible for glutamine uptake in cancer cells.[4][7] By inhibiting glutamine import, this compound effectively starves cancer cells of a crucial nutrient required for energy production and biosynthesis, leading to suppressed proliferation and the induction of apoptosis.[3][7] This effect has been consistently observed in gastric, breast, and colon cancer cell lines.[4][7][8]

Governing Signaling Pathway: PI3K/AKT/GSK3β/c-Myc

The downregulation of ASCT2 by this compound is not a direct interaction but is mediated through the inhibition of the PI3K/AKT/GSK3β/c-Myc signaling axis.[1][9] The transcription factor c-Myc is a known regulator of ASCT2 expression.[9] this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at Ser473 and Glycogen Synthase Kinase 3β (GSK3β) at Ser9.[1][9] This modulation promotes the phosphorylation of c-Myc at Thr58, marking it for degradation. The subsequent reduction in c-Myc protein levels leads to decreased transcriptional activation of the SLC1A5 gene, resulting in lower ASCT2 expression and impaired glutamine uptake.[1][4][9] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of both c-Myc and ASCT2, confirming the central role of this pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses the Proliferation of Hepatocellular Carcinoma through Activating DUSP1-ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Lobetyolin: A Technical Guide for Researchers

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has emerged as a compound of significant interest in pharmacological research.[1][2][3] Traditionally used in Chinese medicine to tonify spleen and lung Qi, modern scientific investigation has begun to unravel the multifaceted therapeutic potential of its extracts, with a pronounced focus on its anticancer properties.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound extracts, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to support further research and drug development endeavors.

Anticancer Properties: Targeting Glutamine Metabolism

The primary anticancer mechanism of this compound revolves around its ability to disrupt glutamine metabolism in cancer cells, a critical pathway for their proliferation and survival.[2][4][5] This is achieved through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine.[1][2][4] By reducing both the mRNA and protein expression of ASCT2, this compound effectively starves cancer cells of this essential amino acid, leading to apoptosis and inhibition of tumor growth.[1][2][4]

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN-45 | Gastric Cancer | 27.74 | [1] |

| MKN-28 | Gastric Cancer | 19.31 | [1] |

| PC-3 | Prostate Cancer | 5.7 | [6] |

| MSTO-211H | Lung Cancer | 11.7 (for Lobetyol) | [6] |

| NCI-H292 | Lung Cancer | 9.6 (for Lobetyol) | [6] |

This compound has also demonstrated efficacy in in-vivo models. In mice bearing subcutaneous HCT116 colon cancer tumors, intraperitoneal administration of this compound at doses of 10-40 mg/kg resulted in a marked antitumor effect.[7]

Signaling Pathways in Anticancer Activity

This compound's downregulation of ASCT2 is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[1][8] this compound has been shown to inhibit the phosphorylation of AKT and GSK3β, which in turn promotes the phosphorylation of c-Myc, a transcription factor for ASCT2, leading to its downregulation.[1][8] Furthermore, the pro-apoptotic effects of this compound are linked to the p53 signaling pathway.[5] this compound treatment leads to the nuclear transportation of p53 and modulates the expression of p21 and Bax.[5]

References

- 1. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Lobetyolin: A Traditional Chinese Medicine Component with Modern Anticancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylene glycoside, is a key bioactive constituent isolated from Codonopsis pilosula (Dangshen), a perennial flowering plant utilized for centuries in Traditional Chinese Medicine (TCM). Historically, Dangshen has been prescribed to tonify the "Qi" of the spleen and lungs. Contemporary scientific inquiry has pivoted towards elucidating the pharmacological mechanisms of its components, with a significant focus on this compound's anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oncology, detailing its effects on various cancer cell lines, the signaling pathways it modulates, and the experimental protocols used in its investigation.

Quantitative Data on the Anticancer Effects of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Gastric Cancer | MKN-45 | MTT Assay | IC50 | 27.74 µM | [1] |

| Gastric Cancer | MKN-28 | MTT Assay | IC50 | 19.31 µM | [1] |

| Breast Cancer | MDA-MB-231 | MTT Assay | Inhibition of Proliferation | 10, 20, 40 µM | |

| Breast Cancer | MDA-MB-468 | MTT Assay | Inhibition of Proliferation | 10, 20, 40 µM | |

| Colon Cancer | HCT-116 | MTT Assay | Inhibition of Proliferation | 10, 20, 40 µM | [2] |

| Colon Cancer | HCT-116 | Annexin V-FITC/PI | Apoptosis Induction | 10, 20, 40 µM | [2] |

| Gastric Cancer | MKN-45 | Flow Cytometry | Apoptosis Induction | 10, 20, 40 µM | [1] |

| Gastric Cancer | MKN-28 | Flow Cytometry | Apoptosis Induction | 10, 20, 40 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Xenograft | Treatment Protocol | Outcome | Reference |

| Gastric Cancer | Nude Mice | MKN-45 | 10 mg/kg | Significant reduction in tumor volume and weight | [1] |

| Lung Cancer | Nude Mice | A549 | Not specified | Synergizes with cisplatin to inhibit tumor growth |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metabolism. The primary mechanism identified is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine, which is crucial for the growth of many cancer cells.

ASCT2 Downregulation and Glutamine Metabolism

This compound has been shown to significantly reduce both the mRNA and protein expression of ASCT2.[1] This leads to a decrease in glutamine uptake by cancer cells, thereby disrupting their metabolism and inducing apoptosis.[2]

The AKT/GSK3β/c-Myc Signaling Pathway

This compound has been demonstrated to suppress the phosphorylation of AKT and GSK3β, while promoting the phosphorylation of c-Myc.[1] This cascade of events leads to the downregulation of ASCT2, linking this signaling pathway directly to the inhibition of glutamine metabolism.

The p53 Signaling Pathway

In colon cancer cells, the anticancer effect of this compound has been linked to the tumor suppressor protein p53.[2] this compound treatment leads to the translocation of p53 to the nucleus, where it can upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Analyze tumor tissues for protein expression by immunohistochemistry or Western blotting.

Conclusion

This compound, a primary active component of the traditional Chinese medicine Dangshen, demonstrates significant anticancer potential through the modulation of key signaling pathways involved in cancer cell metabolism, proliferation, and survival. Its ability to disrupt glutamine metabolism via the downregulation of ASCT2 presents a promising therapeutic strategy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in oncology. Future research should focus on expanding the range of cancer types studied, optimizing dosing and delivery methods for in vivo applications, and further elucidating the intricate molecular mechanisms underlying its anticancer effects.

References

An In-depth Technical Guide on the In Vitro Anti-proliferative Activity of Lobetyolin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a promising natural compound with significant anti-proliferative activities against various cancer cell lines. This document provides a comprehensive technical overview of its in vitro efficacy, detailing its impact on cancer cell viability, the molecular mechanisms and signaling pathways it modulates, and the experimental protocols used for its evaluation. Key findings indicate that this compound's anti-cancer effects are largely mediated by the downregulation of the ASCT2 amino acid transporter, leading to glutamine metabolism disruption and apoptosis. Cell-type specific mechanisms, including the modulation of the AKT/GSK3β/c-Myc, p53, and DUSP1-ERK1/2 pathways, have been elucidated and are presented herein.

Quantitative Data: Anti-proliferative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated dose-dependent inhibitory effects across a range of cancer cell lines. The available quantitative data is summarized below.

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference |

| Gastric Cancer | MKN-45 | 27.74 | [1] |

| MKN-28 | 19.31 | [1] | |

| Colon Cancer | HCT-116 | Effective in 10-40 µM range | [2] |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Proliferation inhibited | [3] |

| Hepatocellular Carcinoma | HepG2, Huh7 | Growth inhibition observed* |

Note: Specific IC50 values were not provided in the cited literature, but significant anti-proliferative activity was confirmed within the tested concentration ranges.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-proliferative effects through multiple, often interconnected, signaling pathways. The primary mechanism involves the disruption of glutamine metabolism, a critical pathway for highly proliferative cancer cells.

Core Mechanism: ASCT2 Downregulation

Across gastric, colon, and breast cancer models, a central mechanism of this compound is the marked reduction in both mRNA and protein expression of the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[1][3][4] ASCT2 is a key transporter for glutamine. By downregulating ASCT2, this compound effectively starves cancer cells of this essential amino acid, leading to a cascade of anti-proliferative and pro-apoptotic events.[1][2]

Gastric and Breast Cancer: The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound modulates the AKT/GSK3β/c-Myc signaling pathway to suppress ASCT2 expression.[1][3]

-

AKT/GSK3β Inhibition: this compound inhibits the phosphorylation of AKT (at Ser473) and Glycogen Synthase Kinase 3 Beta (GSK3β) (at Ser9).[1]

-

c-Myc Destabilization: This leads to the increased phosphorylation of the oncoprotein c-Myc at its Threonine 58 residue, targeting it for proteasomal degradation.[1]

-

ASCT2 Suppression: As c-Myc is a key transcription factor for the SLC1A5 gene (encoding ASCT2), its degradation results in the downregulation of ASCT2 expression.[1][3][5] This cascade ultimately induces mitochondria-mediated apoptosis, characterized by an increase in ROS (Reactive Oxygen Species) levels, a decrease in mitochondrial membrane potential, and the activation of caspases 9 and 3.[1]

Colon Cancer: The p53-Dependent Pathway

In HCT-116 colon cancer cells, the anti-proliferative effect of this compound is dependent on the tumor suppressor protein p53.[2] The mechanism involves the downregulation of ASCT2-mediated glutamine metabolism, which in turn induces apoptosis.[2][6] This process is characterized by the increased expression of apoptosis-related proteins such as cleaved-caspase-3, cleaved-caspase-7, and PARP.[7] Inhibition of p53 has been shown to attenuate the apoptotic effects of this compound, highlighting the critical role of this tumor suppressor in the compound's mechanism of action in this cancer type.[2]

Hepatocellular Carcinoma: The DUSP1-ERK1/2 Pathway

In hepatocellular carcinoma (HCC) cells like HepG2 and Huh7, this compound induces apoptosis through a distinct mechanism involving the DUSP1-ERK1/2 pathway.

-

DUSP1 Upregulation: this compound significantly upregulates the expression of Dual Specificity Phosphatase-1 (DUSP1).

-

ERK1/2 Inactivation: DUSP1 is a negative regulator of the MAPK/ERK pathway.[8] By increasing DUSP1, this compound decreases the phosphorylation (inactivation) of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).

-

Apoptosis Induction: The inhibition of the pro-survival ERK1/2 pathway leads to mitochondria-dependent apoptosis. Knockdown of DUSP1 has been shown to reverse the inhibitory effects of this compound, confirming its central role.[9]

Experimental Protocols

The following section details the standard methodologies employed in the in vitro assessment of this compound's anti-proliferative activity.

General Experimental Workflow

A typical workflow for assessing the anti-proliferative effects of this compound involves a multi-step process from initial cell culture to detailed mechanistic studies.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cancer cells (e.g., MKN-45, MKN-28) in 96-well plates at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO). Incubate for a specified period, typically 24 hours.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant. Wash the collected cells with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13][15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to elucidate signaling pathway modulation.

-

Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[1][17]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., ASCT2, p-AKT, c-Myc, DUSP1, β-actin).[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[1]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1] Quantify band intensity using software like ImageJ.

References

- 1. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK Signaling Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Suppresses the Proliferation of Hepatocellular Carcinoma through Activating DUSP1-ERK1/2 Signaling Pathway [jstage.jst.go.jp]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. CST | Cell Signaling Technology [cellsignal.com]

Lobetyolin: A Technical Guide on its Antioxidant and Anti-inflammatory Effects for Researchers and Drug Development Professionals

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through the modulation of intracellular reactive oxygen species (ROS) levels and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Regulation of Reactive Oxygen Species (ROS)

Studies have demonstrated that this compound can significantly reduce intracellular ROS levels. This is achieved in part by downregulating the expression of ASCT2, a glutamine transporter, which leads to decreased glutamine uptake and subsequent reduction in glutathione (GSH) levels, a key intracellular antioxidant.[1] The resulting increase in oxidative stress can selectively induce apoptosis in cancer cells.[1]

Activation of the Nrf2 Signaling Pathway

While some studies in cancer models show a reduction in total Nrf2 protein levels upon this compound treatment,[1] other contexts suggest a modulation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. The canonical activation of the Nrf2 pathway involves its dissociation from Keap1 and translocation to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes. Further research is needed to fully elucidate the context-dependent role of this compound in Nrf2 signaling.

Quantitative Data on Antioxidant Effects

| Parameter Measured | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| Intracellular ROS Levels | Gastric Cancer Cells (MKN-45, MKN-28) | Concentration-dependent | Significant increase, leading to apoptosis | [1] |

| Intracellular GSH Levels | Gastric Cancer Cells (MKN-45, MKN-28) | Concentration-dependent | Significant decrease | [1] |

| Total Nrf2 Protein Levels | Gastric Cancer Cells (MKN-45, MKN-28) | Not specified | Reduction | [1] |

Anti-inflammatory Effects of this compound

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to effectively suppress the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[3][4] This inhibition has been observed in various models, including lipopolysaccharide (LPS)-induced sepsis in mice.[3][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been suggested to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. This compound has been found to suppress the activation of the MAPK pathway in dendritic cells, contributing to its anti-inflammatory effects.[5][6]

Quantitative Data on Anti-inflammatory Effects

| Parameter Measured | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| IL-6, TNF-α, IL-1β Production | LPS-induced sepsis in mice | Not specified | Significant reduction in serum levels | [3] |

| Inflammatory Cytokine Gene Expression | IMQ-treated dendritic cells | Not specified | Suppression | [5][6] |

| MAPK Signaling Pathway | IMQ-treated dendritic cells | Not specified | Suppression | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant and anti-inflammatory effects of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay.

-

Wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Analysis of Protein Expression (Western Blot)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK, Nrf2, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis of Gene Expression (qRT-PCR)

Principle: Quantitative real-time reverse transcription PCR (qRT-PCR) is used to quantify the amount of a specific RNA in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine.

Protocol:

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and specific primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH or ACTB).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Detection of Apoptosis (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Harvest treated cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Quadrants are set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Cytokine Levels (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6, anti-TNF-α, anti-IL-1β) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants or serum samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Caption: this compound's antioxidant mechanism via ROS modulation and Nrf2 pathway.

Caption: General experimental workflow for studying this compound's effects in vitro.

Conclusion and Future Directions

This compound exhibits promising antioxidant and anti-inflammatory properties through multiple mechanisms, including the modulation of ROS levels, inhibition of the NF-κB and MAPK signaling pathways, and suppression of pro-inflammatory cytokine production. The data presented in this guide underscore its potential as a therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.

-

Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

-

Exploring the synergistic effects of this compound with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as valuable resources for designing and interpreting future studies in this exciting area of natural product research.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]

- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. bosterbio.com [bosterbio.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of Lobetyolin in Alzheimer's Disease Models: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline and neuronal loss. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathology of AD. Lobetyolin, a polyacetylene glycoside found in plants of the Campanulaceae family, has demonstrated significant neuroprotective effects in preclinical models of AD. This technical guide provides an in-depth overview of the neuroprotective potential of this compound, focusing on quantitative data from experimental studies, detailed methodologies, and the underlying signaling pathways.

Quantitative Data on the Efficacy of this compound

The neuroprotective and geroprotective effects of this compound have been quantified in various assays using the nematode Caenorhabditis elegans as a model organism for AD. The following tables summarize the key findings from these studies.

Table 1: Effects of this compound on Aβ-Induced Toxicity in C. elegans

| Parameter | C. elegans Strain | Treatment Concentration (µM) | Outcome | Percentage Change |

| Aβ Deposition | CL2006 | 50 | Reduction in ThT-positive aggregates | 54.8 ± 9.4% decrease[1][2][3] |

| Paralysis | CL4176 | 12.5 - 50 | Delay in paralysis onset | 20.9 ± 4.5% delay[1][2][3] |

| Lifespan | CL4176 | 25, 50 | Extension of mean lifespan | Up to 18.2% increase[1][2][3] |

Table 2: Effects of this compound on Oxidative Stress and Lifespan in C. elegans

| Parameter | C. elegans Strain | Treatment Concentration (µM) | Outcome | Percentage Change |

| Intracellular ROS | N2 (wild-type) | 50 | Reduction in ROS levels | 28.1 ± 8.9% decrease[1][2][3] |

| Intracellular ROS | CL4176 | 12.5 | Reduction in ROS levels | 12.8 ± 3.8% decrease[1] |

| 25 | 14.0 ± 3.7% decrease[1] | |||

| 50 | 22.4 ± 3.8% decrease[1][2][3] | |||

| Lifespan | N2 (wild-type) | 25, 50 | Extension of mean lifespan | 16.7 - 25.0% increase[1] |

| Lipofuscin Accumulation | N2 (wild-type) | 12.5, 25, 50 | Reduction in lipofuscin content | Marked reduction[1] |

Table 3: Effects of this compound on Gene Expression in C. elegans

| Parameter | C. elegans Strain | Treatment | Outcome | Details |

| Differential Gene Expression | AD model | This compound | Identification of differentially expressed genes | 323 total: 185 upregulated, 138 downregulated[1] |

| Glutathione Metabolism | AD model | This compound | Modulation of specific gene expression | gst-1 elevated, gst-38 suppressed[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's neuroprotective effects.

C. elegans Strains and Maintenance

-

Strains Used:

-

CL4176: A transgenic strain that expresses human Aβ1-42 in muscle tissue upon temperature induction, leading to a paralysis phenotype. This strain is used to model Aβ toxicity.

-

CL2006: A transgenic strain that constitutively expresses human Aβ1-42 in muscle tissue, leading to the formation of amyloid deposits. This strain is used for studying Aβ aggregation.

-

N2 (wild-type): The standard laboratory wild-type strain, used as a control for age-related studies.

-

-

Maintenance: Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source, at 20°C unless otherwise specified for induction protocols.

Aβ Deposition Assay

-

Objective: To quantify the effect of this compound on the formation of Aβ aggregates.

-

Protocol:

-

Synchronized L1 larvae of the CL2006 strain are cultured on NGM plates containing this compound (12.5, 25, and 50 µM) or a vehicle control (DMSO).

-

The worms are grown to adulthood at 20°C.

-

Adult worms are fixed and stained with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

-

The number of ThT-positive aggregates, particularly in the anterior region of the worms, is quantified using fluorescence microscopy.

-

Statistical analysis is performed to compare the number of aggregates in this compound-treated worms versus the control group.

-

Paralysis Assay

-

Objective: To assess the ability of this compound to protect against Aβ-induced paralysis.

-

Protocol:

-

Synchronized L1 larvae of the CL4176 strain are placed on NGM plates with E. coli OP50 and the respective concentrations of this compound or vehicle control.

-

The plates are incubated at a permissive temperature (e.g., 16°C) to allow the worms to develop to the L4 stage.

-

To induce the expression of Aβ1-42, the plates are shifted to a non-permissive temperature (e.g., 25°C).

-

The number of paralyzed worms is scored at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

-

The time at which 50% of the worms are paralyzed (PT50) is calculated for each condition.

-

Lifespan Assay

-

Objective: To determine the effect of this compound on the lifespan of both wild-type and AD model worms.

-

Protocol:

-

Synchronized L1 larvae of N2 and CL4176 strains are cultured on NGM plates containing this compound (12.5, 25, and 50 µM) or a vehicle control.

-

To prevent progeny from hatching and confounding the results, an inhibitor of cell division, such as 5-fluoro-2'-deoxyuridine (FUDR), is added to the plates once the worms reach adulthood.

-

The worms are transferred to fresh plates every 2-3 days.

-

The number of living and dead worms is counted daily. A worm is considered dead if it does not respond to gentle prodding.

-

Survival curves are generated, and statistical analyses (e.g., log-rank test) are performed to compare the mean and maximum lifespan between treated and control groups.

-

Reactive Oxygen Species (ROS) Assay

-

Objective: To measure the in vivo antioxidant activity of this compound.

-

Protocol:

-

Synchronized worms (N2 and CL4176) are treated with different concentrations of this compound as described in the other assays.

-

The worms are then incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by intracellular ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity of individual worms is measured using a fluorescence microscope or a plate reader.

-

The average fluorescence intensity is calculated for each treatment group and compared to the control to determine the percentage reduction in ROS levels.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways, primarily related to redox metabolism.

Glutathione-Centered Redox Metabolism

Integrative metabolomic and transcriptomic analyses have revealed that this compound selectively remodels glutathione metabolism.[1][2][3] This is achieved by modulating the expression of glutathione-S-transferases (GSTs), which are crucial enzymes in the detoxification of xenobiotics and the reduction of oxidative stress. Specifically, this compound has been shown to suppress the expression of gst-38 while elevating the expression of gst-1.[1][2][3] This selective regulation of GST isoforms suggests a reprogramming of the glutathione-centered redox metabolism, which is a key mechanism underlying this compound's neuroprotective and geroprotective benefits.

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow

The evaluation of this compound's neuroprotective potential in AD models typically follows a multi-tiered approach, starting from the preparation of the compound and proceeding through a series of in vivo assays using C. elegans.

Caption: General experimental workflow for assessing this compound in C. elegans AD models.

References

- 1. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Profile of Lobetyolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylenic glycoside isolated from the roots of Codonopsis pilosula and other related plants, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide provides a comprehensive overview of the initial toxicity studies conducted on this compound. The document summarizes key quantitative data from acute and in vitro toxicity assessments, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the current state of knowledge regarding this compound's safety.

Quantitative Toxicity Data

The initial toxicological evaluation of this compound has focused on acute oral toxicity in rodent models, as well as in vivo and in vitro assessments in other biological systems. The available quantitative data is summarized below.

| Test System | Study Type | Endpoint | Dose/Concentration | Result | Reference |

| Female Swiss Albino Mice | Acute Oral Toxicity (OECD 425) | LD50 | Up to 2000 mg/kg | > 2000 mg/kg | [1] |

| Caenorhabditis elegans (N2 worms) | Acute Toxicity | Viability | 12.5, 25, or 50 μM (24h exposure) | No significant impact on viability | [2] |

| Human Gastric Epithelial Cells (GES-1) | In Vitro Cytotoxicity | Cell Viability | Up to 100 µM | Minimal cytotoxicity observed | [3] |

| Normal Gastric Mucosa Cell Line (RGM-1) | In Vitro Cytotoxicity | Cell Viability | Up to 100 µM | Minimal cytotoxicity observed | [3] |

| Human Gastric Cancer Cells (MKN-45) | In Vitro Cytotoxicity | IC50 | 27.74 µM (24h) | - | [3] |

| Human Gastric Cancer Cells (MKN-28) | In Vitro Cytotoxicity | IC50 | 19.31 µM (24h) | - | [3] |

Key Findings:

-

This compound exhibits a low acute oral toxicity profile in mice, with an LD50 greater than 2000 mg/kg.[1]

-

In the nematode model C. elegans, this compound did not show any significant impact on survival at concentrations up to 50 μM.[2]

-

In vitro studies on non-cancerous human gastric cell lines demonstrated minimal cytotoxic effects at concentrations as high as 100 µM.[3]

Experimental Protocols

Acute Oral Toxicity Study in Mice (OECD Guideline 425)

This study was conducted to determine the median lethal dose (LD50) of this compound in female Swiss albino mice.

-

Test Guideline: The experiment followed the Organisation for Economic Co-operation and Development (OECD) Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure.[1]

-

Animal Model: Female Swiss albino mice were used for the study.

-

Housing and Acclimatization: Animals were housed under standard laboratory conditions and allowed to acclimatize before the experiment.

-

Dosing Procedure:

-

Animals were fasted overnight prior to dosing.

-

This compound was administered orally via gavage.

-